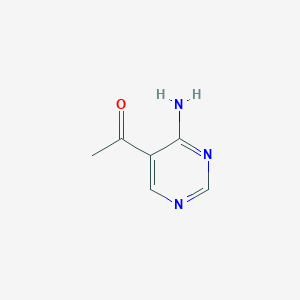

1-(4-Aminopyrimidin-5-yl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-aminopyrimidin-5-yl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c1-4(10)5-2-8-3-9-6(5)7/h2-3H,1H3,(H2,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEANCHPYKIXONZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN=CN=C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structure Based Drug Design Sbdd :the Use of X Ray Crystallography and Molecular Modeling is Indispensable.nih.govobtaining Crystal Structures of Inhibitors Bound to Their Target Provides a Detailed Roadmap of the Key Interactions.nih.govthis Allows for the Rational Design of New Analogues with Modifications Aimed at Strengthening Existing Interactions or Forming New Ones to Improve Potency and Selectivity. for Example, the Discovery That a Nitrile Group on a Pyrazolopyridine Analogue Formed a Hydrogen Bond to a Water Molecule in the Chk1 Active Site Was a Direct Result of X Ray Crystallography and Guided Further Optimization.nih.gov

Table 3: Example of Potency and Selectivity Optimization for a Kinase Inhibitor This table is a conceptual representation of the optimization process described for CHK1 inhibitors. nih.gov

| Compound Stage | Scaffold | CHK1 IC₅₀ (nM) | CHK2 IC₅₀ (nM) | Selectivity (CHK2/CHK1) | Design Strategy |

| Initial Hit | Pyrazolo[3,4-b]pyridine | ~500 | >10000 | >20 | Fragment-based screening hit |

| Lead Analogue | Trisubstituted Pyrazolopyridine | ~200 | ~4000 | ~20 | Addition of substituents to probe pockets |

| Optimized Lead | Pyrrolo[2,3-d]pyrimidine | ~50 | ~500 | ~10 | Scaffold hop to resolve steric issues |

| Final Candidate | Isoquinoline | <5 | >1000 | >200 | Scaffold morphing and structure-based design to optimize interactions and achieve high selectivity |

Research Applications of 1 4 Aminopyrimidin 5 Yl Ethanone in Organic Synthesis

Precursor in the Synthesis of Heterocyclic Building Blocks

The strategic placement of reactive sites in 1-(4-Aminopyrimidin-5-yl)ethanone makes it an ideal starting material for the synthesis of various fused heterocyclic systems. The amino group can act as a nucleophile, while the acetyl group provides an electrophilic center and an alpha-methyl group amenable to condensation reactions.

A significant application of this compound is in the synthesis of thienopyrimidines . The Gewald reaction, a multicomponent reaction that forms a polysubstituted thiophene (B33073) ring, can be adapted for this purpose. researchgate.netarkat-usa.orgorganic-chemistry.org While direct examples with 1-(4-aminopyrimidin-5-yl)ethanone are not extensively documented, the reaction of a ketone with an activated nitrile and elemental sulfur in the presence of a base is a well-established method for constructing 2-aminothiophenes. researchgate.netarkat-usa.orgorganic-chemistry.org In this context, the acetyl group of 1-(4-aminopyrimidin-5-yl)ethanone can react with a suitable cyano-reagent and sulfur to form a fused thiophene ring, leading to the corresponding thieno[2,3-d]pyrimidine. These thienopyrimidine cores are prevalent in compounds with a range of biological activities, including anti-inflammatory and anticancer properties. researchgate.netiaea.org

Furthermore, 1-(4-Aminopyrimidin-5-yl)ethanone is a key precursor for the synthesis of pyrimido[4,5-b]quinolines and pyrido[2,3-d]pyrimidines . These fused systems are often prepared through condensation reactions. For instance, the Friedländer annulation, which involves the reaction of an o-aminoaryl ketone with a compound containing a reactive methylene (B1212753) group, can be employed. eurjchem.comarkat-usa.org The 4-amino-5-acetylpyrimidine structure is perfectly suited for this type of cyclization, where the amino group and the acetyl group react with a suitable partner to form the fused pyridine (B92270) ring. rsc.orgroyalsocietypublishing.orgnih.gov The resulting pyrimido[4,5-b]quinoline scaffold is a core component of various bioactive molecules. nih.govacs.org

The reactivity of the acetyl group can also be exploited in condensation reactions with various reagents to build other heterocyclic rings. For example, reaction with dimethylformamide dimethyl acetal (B89532) (DMF-DMA) can yield an enaminone, a versatile intermediate for further cyclizations. nih.gov

Scaffold for Novel Chemical Entity Development

The pyrimidine (B1678525) core is a well-recognized "privileged scaffold" in medicinal chemistry, frequently appearing in approved drugs. rsc.org 1-(4-Aminopyrimidin-5-yl)ethanone provides a robust starting point for the development of novel chemical entities (NCEs) by allowing for diverse substitutions at its reactive sites.

One major area of application is in the development of kinase inhibitors . Many kinase inhibitors feature a substituted pyrimidine ring that interacts with the hinge region of the kinase active site. rsc.org The 4-amino group of 1-(4-aminopyrimidin-5-yl)ethanone can be functionalized to introduce various side chains that can target specific kinases. For instance, it can be acylated or undergo nucleophilic aromatic substitution with different amines to generate a library of derivatives for screening. tandfonline.com The acetyl group can be modified or used as a handle to attach other molecular fragments, further expanding the chemical space for drug discovery. tandfonline.com While specific examples starting from 1-(4-aminopyrimidin-5-yl)ethanone are emerging, the general strategy of using aminopyrimidines as scaffolds for kinase inhibitors is well-established. rsc.org

The development of compounds with potential anticancer activity is another significant application. The thienopyrimidine and pyrimidoquinoline scaffolds, readily accessible from 1-(4-aminopyrimidin-5-yl)ethanone, are known to be present in various anticancer agents. iaea.orgnih.gov By derivatizing these core structures, medicinal chemists can fine-tune the pharmacological properties of the resulting molecules to enhance their efficacy and selectivity.

Intermediate in the Design of Pyrimidine-Based Chemical Probes

Chemical probes are essential tools for studying biological processes and validating drug targets. nih.gov These molecules are designed to interact with a specific protein or biomolecule, often containing a reporter tag for detection or a reactive group for covalent labeling. 1-(4-Aminopyrimidin-5-yl)ethanone can serve as a valuable intermediate in the synthesis of such probes.

The amino and acetyl groups provide convenient handles for the attachment of various functionalities required for a chemical probe. For example, the amino group can be used to link the pyrimidine scaffold to a linker arm, which in turn can be attached to a fluorescent dye, a biotin (B1667282) tag for affinity purification, or a photoreactive group for photoaffinity labeling. nih.gov The acetyl group can be chemically modified to introduce a unique functional group for bioorthogonal chemistry, such as an alkyne or an azide, allowing for specific labeling in a complex biological environment.

The development of activity-based probes (ABPs) is another area where this compound could be utilized. ABPs are designed to covalently bind to the active site of a specific enzyme, providing a direct measure of its activity. The pyrimidine scaffold can be designed to target the active site of a particular enzyme family, such as kinases, and the functional groups of 1-(4-aminopyrimidin-5-yl)ethanone can be used to incorporate a reactive "warhead" that forms a covalent bond with a nearby amino acid residue.

While the direct application of 1-(4-Aminopyrimidin-5-yl)ethanone in published chemical probes is not yet widespread, its structural features make it a highly promising starting material for the custom design and synthesis of sophisticated molecular tools for chemical biology research. nih.gov

Future Directions in Research on 1 4 Aminopyrimidin 5 Yl Ethanone

Emerging Synthetic Methodologies

The synthesis of pyrimidine (B1678525) derivatives is continually evolving, with a focus on improving efficiency, sustainability, and molecular diversity. Future research on 1-(4-Aminopyrimidin-5-yl)ethanone is likely to incorporate several emerging synthetic strategies that offer advantages over classical methods.

Modern approaches such as multicomponent reactions (MCRs) are gaining traction for the synthesis of highly functionalized heterocyclic compounds in a single step, which is both atom and step economic. researchgate.netresearchgate.net The application of MCRs to aminopyrimidine substrates has already proven effective for creating diverse fused heterocyclic systems. researchgate.net Future methodologies could adapt these pot-economic reactions for the synthesis of novel derivatives starting from or leading to 1-(4-Aminopyrimidin-5-yl)ethanone.

Green chemistry principles are also driving innovation in synthetic methodologies. unisi.it This includes the use of solvent-free reaction conditions, such as fusion techniques, which can lead to cleaner reactions and easier purification. mdpi.com The development of catalytic systems, potentially involving photocatalysis or electro-organic chemistry, represents another frontier for creating complex molecules with high selectivity and efficiency under mild conditions. unisi.it These cutting-edge techniques could be applied to the synthesis and modification of 1-(4-Aminopyrimidin-5-yl)ethanone, reducing waste and energy consumption.

Table 1: Emerging Synthetic Methodologies and Their Potential Application

| Methodology | Description | Potential Application to 1-(4-Aminopyrimidin-5-yl)ethanone |

|---|---|---|

| Multicomponent Reactions (MCRs) | Reactions where three or more reactants combine in a single step to form a product containing the essential parts of all starting materials. researchgate.netresearchgate.net | Development of one-pot syntheses for complex fused pyrimidine systems using 1-(4-Aminopyrimidin-5-yl)ethanone as a key building block. |

| Green Chemistry Approaches | Methods that reduce or eliminate the use or generation of hazardous substances. Examples include solvent-free reactions and fusion techniques. unisi.itmdpi.com | Environmentally friendly synthesis of the title compound and its derivatives, minimizing solvent waste and improving energy efficiency. |

| Advanced Catalysis | Includes photocatalysis, biocatalysis, and electro-organic chemistry to drive reactions with high selectivity and under mild conditions. unisi.it | Novel functionalization of the pyrimidine ring or its substituents through highly selective catalytic processes. |

Advanced Computational Approaches

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental research. remedypublications.com For 1-(4-Aminopyrimidin-5-yl)ethanone, advanced computational approaches can provide significant insights into its electronic structure, potential biological activity, and reactivity.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to calculate a wide range of molecular properties. jchemrev.comajchem-b.comnih.gov For pyrimidine derivatives, DFT calculations can determine parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the energy gap, dipole moment, and molecular electrostatic potential (MEP). jchemrev.comnih.gov These parameters are crucial for understanding the molecule's stability, reactivity, and potential interaction sites for chemical reactions.

Furthermore, computational methods like molecular docking and molecular dynamics simulations are invaluable in drug discovery. remedypublications.comnih.gov These techniques can predict how 1-(4-Aminopyrimidin-5-yl)ethanone or its derivatives might bind to biological targets, such as enzymes or receptors. mdpi.com By simulating these interactions, researchers can identify promising candidates for further synthesis and biological evaluation, accelerating the development of new therapeutic agents. rsc.org The use of in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction can also assess the drug-likeness of novel compounds early in the research process. nih.gov

Table 2: Advanced Computational Methods in Pyrimidine Research

| Computational Method | Key Parameters/Analysis | Insights for 1-(4-Aminopyrimidin-5-yl)ethanone |

|---|---|---|

| Density Functional Theory (DFT) | HOMO-LUMO energy gap, Molecular Electrostatic Potential (MEP), quantum chemical indices (hardness, softness, electrophilicity). jchemrev.comnih.gov | Prediction of chemical reactivity, stability, and identification of electrophilic/nucleophilic sites. ajchem-b.combohrium.com |

| Molecular Docking | Binding affinity (e.g., kcal/mol), binding modes, and interactions with active sites of proteins. remedypublications.comnih.gov | Identification of potential biological targets and design of derivatives with improved binding efficacy. |

| Molecular Dynamics (MD) Simulations | Stability of ligand-protein complexes, conformational changes, Root Mean Square Fluctuation (RMSF). ajchem-b.commdpi.com | Assessment of the stability of binding interactions over time and understanding the dynamic behavior of the molecule in a biological environment. |

Exploration of Novel Reaction Pathways

The unique structure of 1-(4-Aminopyrimidin-5-yl)ethanone, featuring a nucleophilic amino group and an electrophilic acetyl group on adjacent positions of the pyrimidine ring, offers a rich landscape for exploring novel reaction pathways.

The reactivity of the aminopyrimidine core is well-documented, showing susceptibility to reactions with various electrophiles. researchgate.netnih.gov For instance, the amino group can react with aldehydes to form Schiff bases or participate in cyclocondensation reactions to build fused heterocyclic systems. bohrium.comnih.govmostwiedzy.pl The presence of the acetyl group provides an additional handle for chemical modification. This group can undergo condensation reactions with various nucleophiles, leading to the formation of new ring systems.

A particularly promising area is the use of 1-(4-Aminopyrimidin-5-yl)ethanone as a precursor for Friedländer-type reactions. This involves the condensation of an ortho-aminoaryl ketone with a compound containing an α-methylene group, which could lead to the synthesis of pyrido[2,3-d]pyrimidines, a class of compounds with significant biological importance. arkat-usa.org Similarly, reactions with bidentate reagents could yield a variety of novel fused heterocycles, such as pyrrolo[2,3-d]pyrimidines or other complex structures, by engaging both the amino and acetyl functionalities. researchgate.netscirp.org

Table 3: Potential Novel Reaction Pathways

| Reaction Type | Potential Reactant(s) | Resulting Heterocyclic System |

|---|---|---|

| Friedländer Annulation | Ketones or aldehydes with an α-methylene group (e.g., acetophenones). arkat-usa.org | Pyrido[2,3-d]pyrimidines |

| Cyclocondensation | Hydrazine derivatives, guanidine, or amidines. nih.gov | Fused pyrazolo-pyrimidines or other bicyclic systems. |

| Gewald-type Reaction | Active methylene (B1212753) nitriles (e.g., malononitrile) and a sulfur source. | Thieno[2,3-d]pyrimidines |

| Reaction with β-ketoesters | Ethyl acetoacetate (B1235776) or similar compounds. | Substituted pyrido[2,3-d]pyrimidinones |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-Aminopyrimidin-5-yl)ethanone, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves condensation of substituted pyrimidine precursors with acetylating agents. For example, analogous compounds like 1-(2-amino-5-methoxyphenyl)ethanone are synthesized via Friedel-Crafts acylation or nucleophilic substitution, with purification via column chromatography and characterization by / NMR . Optimization requires adjusting solvent polarity (e.g., acetonitrile vs. toluene), temperature, and stoichiometric ratios of reagents to minimize side products.

Q. What spectroscopic techniques are most reliable for characterizing 1-(4-Aminopyrimidin-5-yl)ethanone?

- Methodological Answer : NMR spectroscopy (, , and ) is critical for confirming the amine and ketone functionalities. IR spectroscopy identifies N–H (3300–3500 cm) and C=O (1680–1720 cm) stretches. Mass spectrometry (ESI-TOF) validates molecular weight and fragmentation patterns. For structural ambiguity, single-crystal X-ray diffraction provides definitive confirmation .

Q. How should researchers handle and store 1-(4-Aminopyrimidin-5-yl)ethanone to ensure stability?

- Methodological Answer : Store under inert atmosphere (argon/nitrogen) at 2–8°C in sealed containers to prevent oxidation or hydrolysis. Avoid exposure to moisture and light. Safety protocols include using fume hoods, PPE (gloves, goggles), and immediate neutralization of spills with inert adsorbents .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of 1-(4-Aminopyrimidin-5-yl)ethanone?

- Methodological Answer : Hybrid functionals (e.g., B3LYP) with basis sets like 6-31G(d,p) calculate HOMO-LUMO gaps, electrostatic potentials, and charge distribution. For accuracy, include exact-exchange corrections (e.g., Becke’s 1993 functional) to model electron correlation effects, which are critical for predicting reactivity in heterocyclic systems .

Q. What strategies resolve contradictions between experimental and computational data for this compound’s reactivity?

- Methodological Answer : Discrepancies in reaction outcomes (e.g., unexpected regioselectivity) can arise from solvent effects or transition-state stabilization not captured in gas-phase DFT. Use polarizable continuum models (PCM) for solvation corrections. Validate with kinetic isotope effect (KIE) studies or in situ IR monitoring of intermediates .

Q. How does crystallographic data inform structure-property relationships in derivatives of 1-(4-Aminopyrimidin-5-yl)ethanone?

- Methodological Answer : X-ray crystallography reveals bond angles, dihedral distortions, and hydrogen-bonding networks. For example, sulfanylidene-substituted analogs show planar pyrimidine rings, influencing π-π stacking in solid-state applications. Pair this with Hirshfeld surface analysis to quantify intermolecular interactions .

Q. What role does this compound play in catalytic systems, such as palladacycle pre-catalysts?

- Methodological Answer : The aminopyrimidine moiety can act as a directing group in cyclometalation reactions. For instance, pyrazole-based palladacycles derived from similar ketones exhibit enhanced catalytic activity in cross-coupling reactions. Optimize ligand geometry via steric/electronic tuning of substituents .

Methodological Considerations

- Experimental Design : When synthesizing derivatives, use DoE (Design of Experiments) to screen variables (e.g., temperature, catalyst loading) for high-throughput optimization.

- Data Validation : Cross-reference NMR shifts with computed chemical shifts (GIAO method) to confirm assignments .

- Safety Compliance : Adhere to GHS hazard codes (H302, H315) and disposal protocols for amine-containing waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.